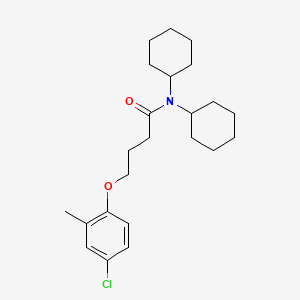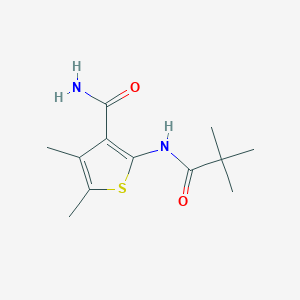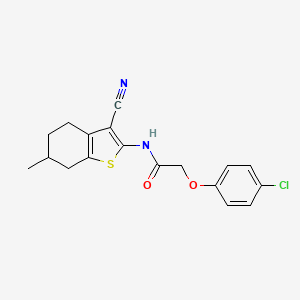![molecular formula C14H13Cl2N3O3 B10974624 4-{[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid](/img/structure/B10974624.png)
4-{[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a 2,6-dichlorobenzyl group and an amino group, which is further connected to a butanoic acid moiety.
Preparation Methods
The synthesis of 4-{[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones.
Introduction of the 2,6-dichlorobenzyl group: This step involves the nucleophilic substitution reaction where the pyrazole ring is reacted with 2,6-dichlorobenzyl chloride.
Attachment of the butanoic acid moiety: The final step involves the reaction of the substituted pyrazole with succinic anhydride under basic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
4-{[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position, where halogens can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
4-{[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and kinetics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory or anticancer drugs.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it could inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
4-{[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid can be compared with other similar compounds such as:
4-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]pyrimidin-2-amine: This compound also features a dichlorobenzyl group but has an imidazole ring instead of a pyrazole ring.
4-{[1-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid: This compound has a similar butanoic acid moiety but differs in the aromatic substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the pyrazole ring and the butanoic acid moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13Cl2N3O3 |
|---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
4-[[1-[(2,6-dichlorophenyl)methyl]pyrazol-4-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H13Cl2N3O3/c15-11-2-1-3-12(16)10(11)8-19-7-9(6-17-19)18-13(20)4-5-14(21)22/h1-3,6-7H,4-5,8H2,(H,18,20)(H,21,22) |
InChI Key |
OBROOAKAJSEGFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)NC(=O)CCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]propan-1-one](/img/structure/B10974543.png)

![N-[3-carbamoyl-4-(2,4-dichlorophenyl)thiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10974551.png)

![N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10974579.png)

![2-[(2,2-Dimethylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10974599.png)
![4-[(3-Carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B10974608.png)

![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B10974615.png)
![N-[2-(4-methoxyphenyl)ethyl]oxolane-2-carboxamide](/img/structure/B10974618.png)
![(4-Methyl-1,4-diazepan-1-yl)(2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)methanone](/img/structure/B10974634.png)
![N-(3,4-difluorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10974639.png)

